molecular formula C7H13FO3S B2425369 2-(Oxan-4-yl)ethanesulfonyl fluoride CAS No. 2137914-51-1

2-(Oxan-4-yl)ethanesulfonyl fluoride

Cat. No.: B2425369
CAS No.: 2137914-51-1
M. Wt: 196.24
InChI Key: MDHGECIGMOWUKB-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)ethanesulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various chemical processes. This compound features a six-membered oxane ring attached to an ethanesulfonyl fluoride group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)ethanesulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of oxane derivatives with ethanesulfonyl fluoride under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Addition Reactions: The oxane ring can undergo addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions often require mild conditions and can be catalyzed by bases or acids.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.

    Addition Reactions: Electrophiles like halogens and nucleophiles such as Grignard reagents are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides, sulfonate esters, and sulfonyl thiols, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.

Scientific Research Applications

2-(Oxan-4-yl)ethanesulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)ethanesulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. This reactivity is harnessed in various applications, including enzyme inhibition and chemical modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Iodo-tetrafluoroethoxy)tetrafluoroethanesulfonyl fluoride: This compound features a similar sulfonyl fluoride group but with different substituents, leading to distinct reactivity and applications.

    Sulfonyl Chlorides: These compounds are structurally similar but have a chlorine atom instead of a fluoride. They exhibit different reactivity and are used in different chemical processes.

Uniqueness

2-(Oxan-4-yl)ethanesulfonyl fluoride is unique due to its combination of an oxane ring and a sulfonyl fluoride group. This structure imparts specific chemical properties, such as stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-(oxan-4-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO3S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHGECIGMOWUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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